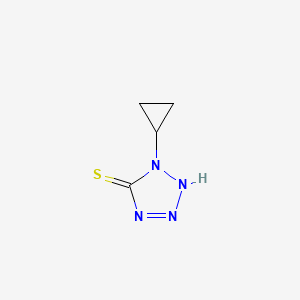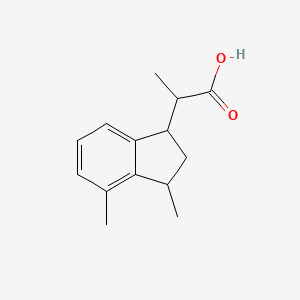
2-Bromo-1-fluoro-5-methyl-3-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-fluoro-5-methyl-3-nitrobenzene is a building block chemical that can be used within organic chemistry to prepare components which can be utilized within desirable industries, for example pharmaceuticals and materials science . It has a molecular weight of 234.02 .
Molecular Structure Analysis
The molecular formula of this compound is C7H5BrFNO2 . The average mass is 234.023 Da and the monoisotopic mass is 232.948761 Da .Wissenschaftliche Forschungsanwendungen
Synthesis of Radiolabeled Compounds
The synthesis of radiolabeled compounds for imaging and diagnostic purposes often involves complex organic molecules like 2-Bromo-1-fluoro-5-methyl-3-nitrobenzene. For example, in the study by Klok et al. (2006), a radiolabeled compound, N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT), was synthesized in a two-step reaction sequence starting from a bromo-fluoro-nitrobenzene derivative. This compound is used in positron emission tomography (PET) imaging, highlighting its application in medical diagnostics (Klok, Klein, Herscheid, & Windhorst, 2006).
Improvement of Solar Cell Efficiency
In the context of polymer solar cells (PSCs), this compound derivatives have been used to enhance the efficiency of electron transfer processes. Fu et al. (2015) introduced a fluorescent inhibitor based on a bromo-nitrobenzene derivative to the active layer of PSCs, which significantly improved the power conversion efficiency (PCE) by over 57% compared to reference cells. This demonstrates the compound's role in advancing renewable energy technologies (Fu et al., 2015).
Nitration Studies
The reactivity of fluorinated benzene compounds towards nitration has been explored, offering insights into the synthesis of polyfluoro-benzenes and -biphenyls. Coe, Jukes, and Tatlow (1966) investigated the nitration of various polyfluoro-benzenes, including those related to this compound, to obtain mononitro-compounds. Such studies are crucial for the development of new materials and chemicals with specific properties (Coe, Jukes, & Tatlow, 1966).
Molecular Spectroscopy and Electron Transfer
Research into the electron attachment and detachment processes in nitrobenzene derivatives, including fluorinated compounds, provides valuable information for understanding molecular spectroscopy and the mechanisms of electron transfer. Studies by Asfandiarov et al. (2007) on temporary anion states and dissociative electron attachment to nitrobenzene derivatives contribute to our knowledge of molecular interactions and reactions crucial for analytical and physical chemistry (Asfandiarov et al., 2007).
Material Science and Synthesis
The compound's role extends into material science, where its derivatives are used in synthesizing new materials. For instance, the preparation of fluorinated biphenyls is critical for the manufacture of various pharmaceuticals and materials with specific properties. Research by Qiu et al. (2009) on a practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for flurbiprofen production, exemplifies the application of such compounds in organic synthesis and material science (Qiu et al., 2009).
Safety and Hazards
The compound is associated with several hazard statements: H302+H312+H332;H315;H319;H335, indicating potential harm if swallowed, in contact with skin, or if inhaled, and it may cause skin and eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Wirkmechanismus
Mode of Action
The mode of action would depend on the specific biological target. The compound could potentially act as an inhibitor or activator of its target, depending on the nature of the interaction. The nitro group, for instance, is a strong electron-withdrawing group, which could influence the compound’s reactivity .
Pharmacokinetics
Factors such as its molecular weight, solubility, and the presence of various functional groups could influence these properties .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by exposure to light or heat .
Eigenschaften
IUPAC Name |
2-bromo-1-fluoro-5-methyl-3-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c1-4-2-5(9)7(8)6(3-4)10(11)12/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHSOFUPFHGQIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



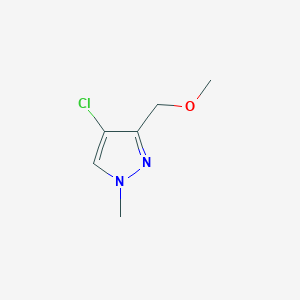
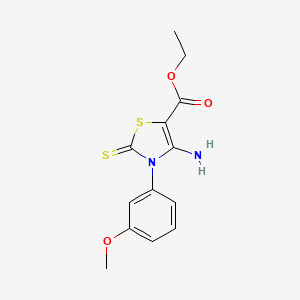
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)propionamide](/img/structure/B2978601.png)
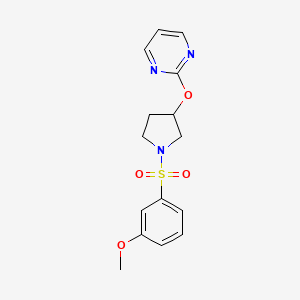

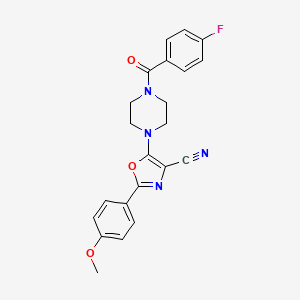
![(3-(4-fluorophenoxy)phenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2978606.png)

![4-(N-cyclopentyl-N-methylsulfamoyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2978609.png)
